1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to an ethanone structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone typically involves the bromination of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted ethanones.
Reduction: 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanol.
Oxidation: 1-(3,5-Bis(trifluoromethyl)phenyl)acetic acid.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3,5-Bis(trifluoromethyl)phenyl)-2-iodoethanone: Contains an iodine atom, which can undergo different types of reactions compared to bromine
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is unique due to the presence of both trifluoromethyl groups and a bromine atom, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-6(9(12,13)14)3-7(2-5)10(15,16)17/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBFXJTIAEUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371178 | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131805-94-2 | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(trifluoromethyl)phenacyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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